N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide” is a compound that belongs to the benzothiazole class of compounds . Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications . They have been extensively investigated and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, typically involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The synthesized compounds are then characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to target various enzymes and receptors, including cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
It’s worth noting that benzothiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cox enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes . By inhibiting these enzymes, the compound could prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Pharmacokinetics
The admet (absorption, distribution, metabolism, excretion, toxicity) profiles of similar benzothiazole derivatives have been reported to be favorable . These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation intact.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties . By inhibiting COX enzymes and subsequently reducing prostaglandin production, the compound could alleviate symptoms associated with inflammatory conditions.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5OS/c1-12-10-17(22-18(25)14-8-6-13(11-20)7-9-14)24(23-12)19-21-15-4-2-3-5-16(15)26-19/h2-10H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRPOLBDEIUNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.